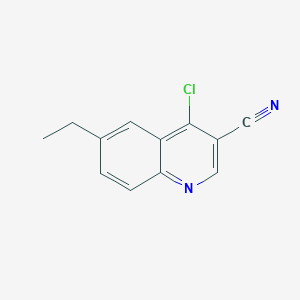

4-Chloro-6-ethylquinoline-3-carbonitrile

Description

Contextualization within Halogenated Quinoline-3-carbonitrile Scaffolds

4-Chloro-6-ethylquinoline-3-carbonitrile belongs to the class of halogenated quinoline-3-carbonitrile scaffolds. These are quinoline (B57606) molecules characterized by a halogen atom, in this case, chlorine, at the 4-position, and a nitrile group (-CN) at the 3-position. The presence of the chloro substituent at the C4 position and the carbonitrile group at the C3 position makes these compounds valuable intermediates in organic synthesis. researchgate.net The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of functional groups. mdpi.com This reactivity is a key feature that enables the synthesis of diverse libraries of quinoline derivatives for biological screening.

The carbonitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an amine. nih.govresearchgate.net This further enhances the synthetic utility of the scaffold. The ethyl group at the 6-position can also influence the molecule's physical and biological properties, such as its lipophilicity and binding interactions with biological targets.

Significance of the Quinoline Core in Chemical Synthesis

The quinoline core, a fused bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a large number of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.org The unique electronic structure of the quinoline ring system allows for various chemical modifications, making it an attractive starting point for the design and synthesis of new drug candidates. nih.gov

The synthesis of the quinoline scaffold itself can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as more modern, efficient methods. organic-chemistry.orgresearchgate.net The ability to functionalize the quinoline ring at multiple positions provides chemists with the tools to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. nih.gov

Overview of Academic Research Trajectories for Quinoline-3-carbonitrile Derivatives

Academic research on quinoline-3-carbonitrile derivatives has been largely driven by their potential as bioactive molecules. Studies have explored their efficacy as antibacterial, anticancer, and antiviral agents. nih.govnih.gov For instance, certain quinoline-3-carbonitrile derivatives have shown promising antibacterial activity by targeting bacterial DNA gyrase. nih.govresearchgate.net

Another significant research trajectory involves the use of quinoline-3-carbonitriles as building blocks for the synthesis of more complex heterocyclic systems. The reactivity of the chloro and cyano groups allows for their participation in various cyclization reactions, leading to the formation of novel polycyclic and fused heterocyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT), have been employed to understand the structural and electronic properties of these molecules, providing insights into their reactivity and potential biological activity. nih.govresearchgate.net These theoretical studies, in conjunction with experimental work, are crucial for the rational design of new quinoline-3-carbonitrile derivatives with desired properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-2-8-3-4-11-10(5-8)12(13)9(6-14)7-15-11/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWNRWUDNWMSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Chloro 6 Ethylquinoline 3 Carbonitrile Analogues

Mechanistic Investigations of Quinoline (B57606) Ring Formation

The formation of the quinoline ring system can be achieved through various synthetic strategies, often involving multicomponent reactions or intramolecular cyclization pathways. These methods allow for the construction of the bicyclic core with diverse substitution patterns.

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. pressbooks.pubsioc-journal.cn The Povarov reaction is a notable example of an MCR used for the synthesis of tetrahydroquinoline derivatives, which can be subsequently oxidized to quinolines. researchgate.netnih.gov This reaction typically involves an aniline (B41778), an aldehyde, and an activated alkene.

The mechanism of the Povarov reaction is generally believed to proceed through a stepwise pathway. First, the aniline and aldehyde condense to form an imine. This is followed by a [4+2] cycloaddition reaction between the in situ generated imine (acting as the azadiene) and the alkene (the dienophile). pressbooks.pub The reaction is often catalyzed by a Lewis or Brønsted acid to activate the imine for the cycloaddition step. The initial product is a tetrahydroquinoline, which can then be aromatized to the corresponding quinoline. nih.gov

| Reaction | Components | Key Intermediates | Product | Reference |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Imine | Tetrahydroquinoline | pressbooks.pubresearchgate.netnih.gov |

Many classical methods for quinoline synthesis rely on intramolecular cyclization as the key ring-forming step. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond to construct the pyridine (B92270) ring fused to a benzene (B151609) ring.

Several named reactions illustrate these intramolecular cyclization pathways:

Skraup Synthesis: This reaction involves the heating of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). organic-chemistry.org The mechanism is thought to involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. organic-chemistry.org

Combes Synthesis: In this method, an aniline is reacted with a β-diketone. The initial step is the formation of an enamine, which then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the quinoline. organic-chemistry.org

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration. organic-chemistry.org

These intramolecular cyclization reactions are fundamental to the synthesis of a wide range of substituted quinolines. The specific mechanism and reaction conditions can be tailored to achieve the desired substitution pattern on both the benzene and pyridine rings.

| Synthesis Method | Key Reactants | General Mechanism | Reference |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Michael addition, cyclization, oxidation | organic-chemistry.org |

| Combes Synthesis | Aniline, β-Diketone | Enamine formation, cyclization, dehydration | organic-chemistry.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Aldol condensation, cyclization, dehydration | organic-chemistry.org |

Reactivity at the C-4 Position of the Quinoline Ring

The C-4 position of the quinoline ring in 4-chloroquinoline (B167314) derivatives is highly susceptible to nucleophilic attack. This reactivity is due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring system, which activates the C-4 position towards substitution.

The chlorine atom at the C-4 position of 4-chloroquinoline analogues is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. A wide variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse 4-substituted quinolines. acs.orgpharmaguideline.com

Common nucleophiles include:

Amines: Reaction with primary and secondary amines is a widely used method to synthesize 4-aminoquinoline (B48711) derivatives. pharmaguideline.com These reactions can be performed under various conditions, including conventional heating, microwave irradiation, or with the use of a base or acid catalyst. pharmaguideline.com

Hydrazines: Hydrazination can be achieved by reacting the 4-chloroquinoline with hydrazine (B178648), leading to the formation of 4-hydrazinoquinolines. acs.org

Azides: The introduction of an azido (B1232118) group at the C-4 position can be accomplished using sodium azide (B81097). acs.org

Thiols: Thiation can be performed using reagents like thiourea (B124793) to introduce a sulfur-containing functional group at the C-4 position. acs.org

The reactivity of the 4-chloroquinoline towards nucleophiles can be influenced by the presence of other substituents on the quinoline ring. escholarship.org

| Nucleophile | Product | Reaction Type | Reference |

| Amines | 4-Aminoquinolines | SNAr | pharmaguideline.com |

| Hydrazines | 4-Hydrazinoquinolines | SNAr | acs.org |

| Azides | 4-Azidoquinolines | SNAr | acs.org |

| Thiols | 4-Thioquinolines | SNAr | acs.org |

Halogen exchange reactions, such as the Finkelstein reaction, can be utilized to replace the chlorine atom at the C-4 position with another halogen. chemicalbook.comchemistrysteps.com While the classic Finkelstein reaction is typically associated with alkyl halides, analogous transformations can be applied to aryl halides, including 4-chloroquinolines, often requiring metal catalysis. chemicalbook.comuchicago.edu

For instance, a 4-chloroquinoline can be converted to a 4-iodoquinoline (B101417) by treatment with an iodide salt, often in the presence of a copper or nickel catalyst. uchicago.edu This reaction proceeds via a nucleophilic substitution mechanism. The ability to exchange halogens provides a versatile strategy for further functionalization, as the reactivity of the C-X bond (where X is a halogen) varies depending on the nature of the halogen.

| Reaction | Reagents | Catalyst (often required) | Product | Reference |

| Finkelstein-type | Iodide salt (e.g., NaI, KI) | Copper(I) iodide, Nickel bromide | 4-Iodoquinoline | chemicalbook.comuchicago.edu |

Transformations Involving the Nitrile Group at C-3

The nitrile group at the C-3 position of the quinoline ring is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the introduction of different functionalities, further expanding the chemical space of quinoline derivatives.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form a carboxamide and then a carboxylic acid. This transformation is a common method for introducing a carboxylic acid functionality onto an aromatic ring.

Reduction of the nitrile group can lead to the formation of a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this conversion. The resulting aminomethyl group can serve as a handle for further derivatization.

Furthermore, the nitrile group can participate in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions, although this is less common for unactivated nitriles. nih.gov More frequently, it can undergo [3+2] cycloaddition with azides to form tetrazoles.

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis | H3O+ or OH- | Carboxylic acid | |

| Reduction | LiAlH4 | Primary amine | |

| Cycloaddition | Azides | Tetrazole |

Reduction of the Nitrile Functionality

The nitrile group at the C-3 position of quinoline analogues can be readily reduced to a primary amine, providing a key intermediate for further functionalization. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation using reagents such as Raney Nickel is a common method for the reduction of nitriles. The reaction proceeds by the adsorption of the nitrile onto the catalyst surface, followed by the addition of hydrogen. Similarly, other catalytic systems, including nickel-based catalysts like Ni/C, have been shown to be effective for the hydrogenation of nitriles to primary amines under relatively mild conditions.

Chemical reduction offers an alternative route. For instance, 2-chloro-3-cyanoquinoline can be reduced by lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF to yield (2-chloroquinolin-3-yl)methanamine. Another effective system for nitrile reduction is the combination of sodium borohydride (B1222165) (NaBH₄) with a cobalt(II) chloride catalyst in an aqueous medium, which provides a chemoselective method for this transformation.

| Reagent/Catalyst | Substrate Analogue | Product | Reaction Conditions | Reference |

| LiAlH₄ | 2-Chloroquinoline-3-carbonitrile (B1354263) | (2-Chloroquinolin-3-yl)methanamine | THF | core.ac.uk |

| Raney Nickel | Aromatic Nitriles | Primary Amines | Hydrogen atmosphere, various solvents | rsc.orgunive.it |

| NaBH₄/CoCl₂ | Aromatic Nitriles | Primary Amines | Aqueous or alcoholic solvents | researchgate.netresearchgate.netorganic-chemistry.orgpsu.edu |

| Ni/C | Aromatic Nitriles | Primary Amines | Hydrogen atmosphere, methanol | mdpi.com |

Cycloaddition Reactions of the Nitrile Group

The nitrile functionality in quinoline-3-carbonitrile analogues can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. These reactions highlight the versatility of the nitrile group as a building block in heterocyclic synthesis.

One important class of reactions is the 1,3-dipolar cycloaddition. While specific examples with 4-chloro-6-ethylquinoline-3-carbonitrile are not detailed in the available literature, the general reactivity of nitriles suggests their participation as dipolarophiles. For instance, nitrile oxides, generated in situ, can react with nitriles in an inverse electron-demand 1,3-dipolar cycloaddition to afford 3-functionalized 1,2,4-oxadiazoles.

A more direct example of the nitrile group's involvement in ring formation is its reaction with hydrazine. The treatment of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate (B1144303) leads to the formation of 3-amino-1H-pyrazolo[3,4-b]quinoline, a fused heterocyclic system. This reaction proceeds through an initial nucleophilic attack of hydrazine on the nitrile carbon, followed by cyclization. core.ac.uknih.govnih.gov

Furthermore, the reaction of heterocyclic azides with 2-cyanoacetamidines, which contain a nitrile group, can lead to the formation of C,N-diheteroarylcarbamidines through a cycloaddition followed by rearrangement. beilstein-journals.org This suggests the potential for similar reactivity with quinoline-3-carbonitrile analogues.

| Reagent | Substrate Analogue | Product Type | Reaction Type | Reference |

| Hydrazine Hydrate | 2-Chloroquinoline-3-carbonitrile | Pyrazolo[3,4-b]quinoline | Cycloaddition | core.ac.uknih.govnih.gov |

| Nitrile Oxides | Aromatic Nitriles | 1,2,4-Oxadiazoles | 1,3-Dipolar Cycloaddition | nih.govresearchgate.net |

| Sodium Azide | Organic Nitriles | Tetrazoles | Azide-Nitrile Cycloaddition | organic-chemistry.org |

Reactions of the Ethyl Substituent at C-6

The ethyl group at the C-6 position of the quinoline ring is susceptible to reactions typical of benzylic positions, such as halogenation and oxidation. The reactivity is enhanced due to the stabilization of radical or cationic intermediates by the aromatic quinoline system.

Benzylic Bromination: The most common method for the selective halogenation of the benzylic position is through a free radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction, known as the Wohl-Ziegler bromination, proceeds via a benzylic radical intermediate, which is resonance-stabilized. For 6-ethylquinoline (B35026), this would lead to the formation of 6-(1-bromoethyl)quinoline. The reaction is highly regioselective for the benzylic position over other positions in the alkyl chain. rsc.orgresearchgate.netlibretexts.orgyoutube.com

Oxidation: While specific examples for the oxidation of 6-ethylquinoline are not extensively documented in the provided context, general principles of aromatic side-chain oxidation suggest that the ethyl group can be oxidized to an acetyl group or, under more vigorous conditions, to a carboxylic acid group. Reagents such as potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for such transformations.

| Reagent | Reaction Type | Expected Product from 6-Ethylquinoline | Mechanism | Reference |

| N-Bromosuccinimide (NBS) | Benzylic Bromination | 6-(1-Bromoethyl)quinoline | Free Radical | rsc.orgresearchgate.netlibretexts.orgyoutube.com |

| KMnO₄ or SeO₂ | Oxidation | 6-Acetylquinoline or 6-Quinolinecarboxylic acid | Oxidation | General Knowledge |

Heteroatom Reactions and Quinoline Ring Modifications

The nitrogen atom of the quinoline ring and the ring itself can undergo various reactions, including protonation, alkylation, and acylation, which modify the electronic properties and reactivity of the molecule.

Protonation Studies

The basicity of the quinoline nitrogen is influenced by the substituents on the ring. The pKa value is a measure of this basicity. For the parent quinoline molecule, the pKa is approximately 4.9. Electron-withdrawing groups, such as the chloro and cyano groups in this compound, are expected to decrease the basicity of the quinoline nitrogen, resulting in a lower pKa value. Conversely, the electron-donating ethyl group at the C-6 position would slightly increase the basicity.

Based on the pKa values of related compounds, an estimation for this compound can be made.

| Compound | pKa | Effect of Substituent | Reference |

| Quinoline | 4.9 | - | nist.govorganicchemistrydata.org |

| 4-Chloroquinoline | ~3.4 | Electron-withdrawing (Cl) decreases basicity | nist.govnih.gov |

| 6-Methylquinoline | 5.21 | Electron-donating (CH₃) increases basicity | chembk.comfoodb.canih.gov |

| 6-Aminoquinoline | 5.63 | Electron-donating (NH₂) increases basicity | chemicalbook.com |

| 4-Amino-7-chloroquinoline | ~8.5 | Complex interplay of effects | nih.gov |

The combined effect of the strong electron-withdrawing chloro and cyano groups is likely to dominate over the weakly electron-donating ethyl group, leading to a pKa value for this compound that is significantly lower than that of quinoline itself.

Alkylation and Acylation Processes

Alkylation: The nitrogen atom of the quinoline ring can be alkylated to form a quaternary quinolinium salt. This reaction typically involves treatment with an alkyl halide. For instance, N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one has been achieved using various alkylating agents in the presence of a base. tsijournals.com While the target molecule is not a quinolinone, the principle of N-alkylation of the quinoline nitrogen is analogous.

Acylation: Friedel-Crafts acylation of the quinoline ring is generally challenging due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, the presence of the activating ethyl group at the C-6 position may facilitate electrophilic substitution on the benzene ring of the quinoline system. The reaction would likely occur at the C-5 or C-7 position, directed by the ethyl group and influenced by the steric hindrance and electronic effects of the other substituents. rsc.orgchemicalbook.comkorea.ac.kr

| Reaction Type | Reagent | Expected Product | Comments | Reference |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-4-chloro-6-ethyl-3-cyanoquinolinium halide | Forms a quaternary salt | tsijournals.comresearchgate.net |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid (e.g., CH₃COCl/AlCl₃) | 5- or 7-Acetyl-4-chloro-6-ethylquinoline-3-carbonitrile | Reaction is challenging on quinoline ring | rsc.orgchemicalbook.comkorea.ac.kr |

Ring Opening and Ring Closure Reactions of Fused Quinoline Systems

4-Chloroquinoline-3-carbonitrile (B109131) analogues are valuable precursors for the synthesis of a variety of fused heterocyclic systems. The chloro and cyano groups provide reactive handles for intramolecular and intermolecular cyclization reactions.

A prominent example is the synthesis of pyrimido[4,5-b]quinolines . These can be prepared from 2-chloroquinoline-3-carbonitriles by reaction with reagents like guanidine (B92328), urea, or thiourea, which lead to the construction of the pyrimidine (B1678525) ring fused to the quinoline core. nih.govresearchgate.netscialert.netresearchgate.netrsc.org

Similarly, oxazolo[4,5-b]quinolines can be synthesized through multi-step reaction sequences starting from appropriate quinoline precursors. korea.ac.krnih.govnih.govresearchgate.netrsc.org

The synthesis of thiazolo[4,5-b]quinolines is another important transformation. While the provided search results focus more on thiazolo[4,5-b]pyridines and thiazolo[5,4-f]quinazolines, the general strategies involving the reaction of amino-thiols with halo-nitriles can be conceptually applied to the synthesis of fused thiazolo-quinoline systems from 4-chloroquinoline-3-carbonitrile analogues. beilstein-journals.orgyoutube.comnih.govyoutube.com

As mentioned in section 3.3.2, pyrazolo[3,4-b]quinolines are readily accessible from 2-chloroquinoline-3-carbonitriles by reaction with hydrazine. core.ac.uknih.govnih.gov

| Reagent(s) | Substrate Analogue | Fused Ring System | Reference |

| Guanidine/Urea/Thiourea | 2-Chloroquinoline-3-carbonitrile | Pyrimido[4,5-b]quinoline | nih.govresearchgate.netscialert.netresearchgate.netrsc.org |

| Multi-step synthesis | Substituted Quinolines | Oxazolo[4,5-b]quinoline | korea.ac.krnih.govnih.govresearchgate.netrsc.org |

| Hydrazine Hydrate | 2-Chloroquinoline-3-carbonitrile | Pyrazolo[3,4-b]quinoline | core.ac.uknih.govnih.gov |

Ring-opening reactions are less common for the stable quinoline system itself but can occur in more complex, fused derivatives under specific conditions. For instance, nucleophilic attack on the pyrone ring of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione can lead to ring-opening, followed by re-closure to form different heterocyclic systems. arkat-usa.org

Derivatization and Functionalization Strategies for 4 Chloro 6 Ethylquinoline 3 Carbonitrile

Introduction of Diverse Substituents on the Quinoline (B57606) Ring

The 4-Chloro-6-ethylquinoline-3-carbonitrile scaffold is highly amenable to the introduction of a wide array of substituents, primarily through nucleophilic aromatic substitution (SNAr) reactions at the C-4 position. The chlorine atom at this position is activated by the electron-withdrawing effects of the quinoline nitrogen and the adjacent carbonitrile group, making it an excellent leaving group for reactions with various nucleophiles. mdpi.comresearchgate.netmasterorganicchemistry.com This reactivity allows for the systematic modification of the quinoline core, enabling the synthesis of diverse derivatives.

Common nucleophilic reagents employed for this purpose include:

Amines: Reaction with primary and secondary amines (aliphatic and aromatic) leads to the formation of 4-aminoquinoline (B48711) derivatives. These reactions are fundamental in the synthesis of compounds with potential biological activity, including analogs of known antimalarial agents like chloroquine. youtube.comnih.gov

Thiols: Thiolate anions readily displace the C-4 chlorine to yield 4-thioether quinoline derivatives. researchgate.net

Azides: The use of sodium azide (B81097) introduces an azido (B1232118) group at the C-4 position, which can serve as a precursor for further transformations, such as reduction to an amino group or cycloaddition reactions. mdpi.comresearchgate.net

Other Nucleophiles: Reactions with hydrazines, alkoxides, and carbon nucleophiles have also been documented for related chloroquinoline systems, expanding the range of possible substituents. mdpi.comresearchgate.net

This strategic substitution at the C-4 position is a cornerstone for building chemical libraries and exploring structure-activity relationships.

| Nucleophile Class | Reagent Example | Resulting C-4 Substituent | Reference |

|---|---|---|---|

| Amines | Piperidine, Aniline (B41778) | -N(C₅H₁₀), -NH(C₆H₅) | researchgate.netresearchgate.net |

| Thiols | Thiophenol | -S(C₆H₅) | researchgate.net |

| Azides | Sodium Azide (NaN₃) | -N₃ | mdpi.comresearchgate.net |

| Hydrazines | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O) | -NHNH₂ | mdpi.com |

Functional Group Interconversions of Halogenated Carbonitriles

The dual functionality of this compound—a halogen and a nitrile group—offers multiple avenues for functional group interconversions (FGIs). These transformations are critical for altering the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, which are key determinants of biological activity.

Transformations of the Carbonitrile (C-3) Group: The carbonitrile group is a versatile functional handle that can be converted into several other moieties:

Reduction to Amine: The nitrile can be reduced to a primary amine ((2-chloroquinolin-3-yl)methanamine) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org This introduces a basic and flexible side chain.

Hydrolysis to Carboxylic Acid/Amide: Acid or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid or an amide, respectively. These groups can act as hydrogen bond donors and acceptors. nih.gov

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for example with hydrazine, to form fused heterocyclic systems like pyrazolo[3,4-b]quinolines. rsc.org

Transformations involving the Chloro (C-4) Group: As detailed in the previous section, the primary FGI for the chloro group is its displacement via nucleophilic substitution. This is the most common and efficient way to modify this position. mdpi.comresearchgate.net The high reactivity of the C-4 chloro substituent generally makes other transformations, such as cross-coupling reactions, a secondary strategy, though they remain a viable option for introducing carbon-carbon bonds.

| Original Group | Position | Reaction Type | Reagent(s) | New Functional Group | Reference |

|---|---|---|---|---|---|

| Carbonitrile (-CN) | C-3 | Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) | rsc.org |

| Carbonitrile (-CN) | C-3 | Hydrolysis (Acid) | H₃O⁺ | Carboxylic Acid (-COOH) | nih.govmdpi.com |

| Carbonitrile (-CN) | C-3 | Cycloaddition | Hydrazine Hydrate | Fused Pyrazole Ring | rsc.org |

| Chloro (-Cl) | C-4 | Nucleophilic Substitution | R₂NH (Amine) | Amino (-NR₂) | researchgate.net |

Regioselective Modification Approaches

Regioselectivity in the modification of this compound is predominantly dictated by the inherent electronic properties of the quinoline ring system. The C-4 position is significantly more reactive towards nucleophilic attack than the C-2 position in related dichloroquinoline systems. nih.govmdpi.com This preferential reactivity is attributed to the electronic activation provided by the ring nitrogen.

Therefore, when reacting with a nucleophile under standard conditions, substitution occurs almost exclusively at the C-4 position. This inherent regioselectivity is a major synthetic advantage, as it allows for the controlled and predictable functionalization of the C-4 position without the need for complex protecting group strategies. For instance, in the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with various amines, substitution is observed to happen selectively at the C-4 position. researchgate.net This principle allows chemists to reliably direct modifications to the desired location on the quinoline scaffold.

Application as a Scaffold for Complex Chemical Libraries

The quinoline nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govbohrium.combenthamdirect.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a variety of biological targets. nih.gov

This compound is an exemplary building block for the construction of complex chemical libraries for several reasons: researchgate.netnih.gov

Two Points of Diversification: It possesses two readily modifiable functional groups—the reactive C-4 chloro group and the versatile C-3 carbonitrile group. This allows for a two-dimensional exploration of chemical space from a single starting scaffold.

Synthetic Accessibility: The synthesis of the quinoline core and its subsequent chlorination and cyanation are well-established chemical transformations, making the scaffold readily available. nih.gov

Proven Bioactivity: The quinoline core is a known pharmacophore, particularly in the development of antimalarial, anticancer, and antibacterial agents. nih.govmdpi.comresearchgate.net

By systematically reacting the C-4 position with a diverse set of amines, alcohols, and thiols, and subsequently modifying the C-3 carbonitrile group, chemists can rapidly generate large libraries of novel compounds. These libraries can then be screened against various biological targets to identify new hit compounds for drug discovery programs. nih.govnih.gov

Strategies for Enhanced Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. The goal is to understand how specific structural features of a molecule contribute to its biological activity. who.int this compound provides an ideal template for systematic SAR exploration due to its modifiable positions. nih.gov

A typical SAR strategy for this scaffold would involve the following iterative steps:

Modification of the C-4 Substituent: A library of analogs is created by reacting the parent compound with a diverse set of nucleophiles (e.g., various primary and secondary amines with different alkyl and aryl groups). This step probes the importance of the size, lipophilicity, and hydrogen-bonding capacity of the group at C-4. nih.govoup.com SAR studies on 4-aminoquinolines have shown that the nature of the side chain at this position is critical for activity against drug-resistant malaria strains. youtube.comnih.gov

Modification of the C-3 Carbonitrile: The nitrile group is converted into other functional groups such as amides, carboxylic acids, or primary amines. This helps to determine the electronic and steric requirements at the C-3 position.

Modification of the C-6 Ethyl Group: While less straightforward than C-4 or C-3 modifications, alterations to the C-6 ethyl group (e.g., changing its length or replacing it with other alkyl or alkoxy groups) can provide insights into the role of this substituent in target binding.

Biological Evaluation: Each newly synthesized analog is tested in a relevant biological assay (e.g., antimalarial, anticancer).

Data Analysis: The activity data is correlated with the structural changes to build a comprehensive SAR model. This model guides the design of the next generation of compounds with potentially enhanced potency and improved pharmacological properties. mdpi.comresearchgate.net

| Modification Site | Structural Variation Examples | Property Being Probed | Potential Impact |

|---|---|---|---|

| Position 4 (from -Cl) | -NH(CH₂)₂N(Et)₂, -NH(Aryl), -OR, -SR | Basicity, Lipophilicity, H-bonding, Steric Bulk | Target binding affinity, cell permeability, resistance circumvention |

| Position 3 (from -CN) | -CONH₂, -COOH, -CH₂NH₂ | H-bonding potential, Acidity/Basicity, Charge | Solubility, Target interaction, Metabolic stability |

| Position 6 (from -Et) | -Me, -Pr, -OMe, -F | Steric hindrance, Lipophilicity, Electronic effects | Fine-tuning of binding pocket interactions, Pharmacokinetics |

Computational Chemistry and Theoretical Insights into 4 Chloro 6 Ethylquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is employed to investigate the electronic properties and predict the geometries of molecules. For quinoline (B57606) and its derivatives, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable results that correlate well with experimental data. scirp.orgdergipark.org.tr

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). scirp.org For 4-Chloro-6-ethylquinoline-3-carbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The quinoline core is largely planar, and the substituents—a chloro group at position 4, an ethyl group at position 6, and a carbonitrile group at position 3—would have their positions and orientations optimized. For instance, the ethyl group's rotational conformation would be determined to minimize steric hindrance.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. researchgate.net For example, one would expect to see characteristic stretching frequencies for the C≡N bond of the carbonitrile group, C-Cl bond, C-H bonds in the aromatic rings and the ethyl group, and various skeletal vibrations of the quinoline ring system. researchgate.net The calculated vibrational spectra for similar quinoline derivatives have shown good agreement with experimental data, allowing for detailed assignments of the observed spectral bands. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Derivative (Based on Analogy)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C-C (aromatic) | 1.39 - 1.42 | 118 - 121 | ~0 |

| C-N (ring) | 1.32 - 1.37 | 117 - 123 | ~0 |

| C-C (ethyl) | 1.53 | - | - |

| C-H (ethyl) | 1.09 | 109.5 | - |

| C-C≡N | 1.45 | 178 | - |

| C≡N | 1.16 | - | - |

Note: This table is illustrative and contains typical values for similar compounds. Actual values for this compound would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. scirp.org For substituted quinolines, the distribution of the HOMO and LUMO is typically spread across the aromatic ring system. The presence of electron-withdrawing groups like chloro and carbonitrile and an electron-donating group like ethyl would influence the energies and localizations of these orbitals. The HOMO is often located on the more electron-rich parts of the molecule, while the LUMO tends to be localized on the electron-deficient regions. arabjchem.org

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Quinoline (Based on Analogy)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: This table is illustrative and contains typical values for similar compounds. Actual values for this compound would require specific calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactive sites for electrophilic and nucleophilic attack. arabjchem.orgrsc.org The MEP is plotted onto the electron density surface, with different colors indicating different electrostatic potential values. Typically, red represents regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group, due to the presence of lone pairs of electrons. These sites would be the most probable for protonation and interactions with electrophiles. The hydrogen atoms and regions near the chloro substituent might exhibit positive potential (blue), indicating them as sites for nucleophilic interactions. nih.gov MEP analysis is a powerful tool for understanding intermolecular interactions, such as hydrogen bonding. arabjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. dergi-fytronix.com It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions, which contribute to the stabilization of the molecule. dergi-fytronix.com

In this compound, NBO analysis would reveal the nature of the bonds (e.g., σ and π bonds in the quinoline ring), the hybridization of the atoms, and the delocalization of electron density. For instance, interactions between the lone pairs of the nitrogen and chlorine atoms with the antibonding orbitals of the quinoline ring (n → π* or n → σ* transitions) could be quantified. Similarly, π → π* interactions within the aromatic system would highlight the extent of electron delocalization. dergi-fytronix.com

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity and stability. nih.gov These descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a comprehensive framework for comparing the reactivity of different molecules. arabjchem.org

Table 3: Illustrative Global Chemical Reactivity Descriptors for a Substituted Quinoline (Based on Analogy)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.0 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 4.01 |

Note: This table is illustrative and contains typical values for similar compounds. Actual values for this compound would require specific calculations.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. bohrium.com The Hirshfeld surface is constructed around a molecule in a crystal, and it partitions the crystal space into regions where the electron density of a given molecule is dominant. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto this surface, one can identify and analyze the different types of intermolecular contacts. mdpi.com

Theoretical Prediction of Spectroscopic Data (NMR, IR, Raman, UV-Vis)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. researchgate.net Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), allow for the optimization of the molecule's ground state geometry. researchgate.netnih.gov From this optimized structure, a variety of spectroscopic data can be accurately calculated.

Nuclear Magnetic Resonance (NMR): The theoretical prediction of ¹H and ¹³C NMR spectra is typically achieved using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.netnih.govnih.gov This approach calculates the isotropic chemical shifts for each nucleus in the molecule. These calculated shifts are then compared with experimental data, often showing a strong correlation that helps in the definitive assignment of signals and confirmation of the molecular structure. nih.govdergipark.org.tr

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the optimized geometry. The resulting harmonic frequencies correspond to the fundamental vibrational modes of the molecule. researchgate.net These calculated frequencies and their intensities can be used to generate theoretical IR and Raman spectra. A common practice involves scaling the calculated frequencies with specific factors to correct for systematic errors inherent in the computational method, leading to better agreement with experimental spectra. researchgate.net The analysis is further deepened by Potential Energy Distribution (PED) calculations, which assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations within the quinoline ring, the ethyl group, or the carbonitrile moiety. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic absorption properties are predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). These predictions help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the transitions. researchgate.net

Table 1: Predicted Spectroscopic Data Types and Computational Methods

| Spectroscopic Technique | Predicted Parameter | Common Computational Method | Basis Set Example |

| ¹H and ¹³C NMR | Isotropic Chemical Shifts (ppm) | GIAO (Gauge-Invariant Atomic Orbital) | 6-311++G(2d,p) |

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | 6-311++G(d,p) |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | DFT (B3LYP) | 6-311++G(d,p) |

| UV-Vis | Absorption Wavelengths (λmax) | TD-DFT (Time-Dependent DFT) | 6-311++G(d,p) |

In Silico Profiling for Pharmacokinetic Property Prediction

In silico methods are crucial for the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic profile. researchgate.net These predictive models help to identify potential liabilities in a drug candidate before significant resources are invested in its synthesis and testing. sciensage.info For this compound, a range of molecular descriptors and properties would be calculated to evaluate its drug-likeness.

Commonly evaluated parameters include:

Physicochemical Properties: Molecular weight (MW), octanol-water partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov These are often assessed against criteria like Lipinski's Rule of Five to predict oral bioavailability. lew.ro

Water Solubility (logS): An essential parameter affecting absorption and formulation. sciensage.info

Gastrointestinal (GI) Absorption: Models predict the likelihood of a compound being absorbed from the gut into the bloodstream. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predicts the ability of the compound to cross the BBB, which is critical for drugs targeting the central nervous system. nih.gov

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing whether the compound inhibits key metabolic enzymes like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

P-glycoprotein (P-gp) Substrate: Determines if the compound is likely to be a substrate for this efflux pump, which can limit its absorption and distribution. nih.gov

These predictions are often visualized using tools like bioavailability radars, which provide a rapid, graphical assessment of a molecule's drug-likeness based on multiple physicochemical properties. sciensage.info

Table 2: In Silico Pharmacokinetic and Drug-Likeness Parameters

| Parameter | Description | Importance |

| Molecular Weight | Mass of the molecule | Influences absorption and diffusion |

| LogP | Lipophilicity | Affects absorption, distribution, and metabolism |

| H-Bond Donors | Number of donor atoms (e.g., OH, NH) | Influences solubility and membrane permeability |

| H-Bond Acceptors | Number of acceptor atoms (e.g., O, N) | Influences solubility and receptor binding |

| TPSA | Topological Polar Surface Area | Predicts membrane permeability and absorption |

| GI Absorption | Gastrointestinal Absorption | Predicts oral bioavailability |

| BBB Permeant | Blood-Brain Barrier Permeation | Indicates potential for CNS activity |

| CYP Inhibition | Cytochrome P450 Isoform Inhibition | Predicts potential for drug-drug interactions |

Advanced Computational Modeling Approaches

Beyond routine predictions, advanced computational models offer a more profound understanding of molecular behavior by integrating theoretical calculations with experimental results and employing sophisticated algorithms to predict reactivity.

A powerful strategy in chemical research is the close integration of computational modeling with experimental measurements. researchgate.net For this compound, theoretical spectroscopic data would be directly compared with laboratory-acquired spectra. dergipark.org.tr For instance, the calculated vibrational frequencies from DFT, after appropriate scaling, are matched with experimental FT-IR and FT-Raman peaks to validate the assignments of vibrational modes. researchgate.net Similarly, predicted NMR chemical shifts from GIAO calculations are correlated with the signals observed in experimental ¹H and ¹³C NMR spectra to confirm the compound's structure. dergipark.org.tr This synergy is bidirectional: experimental data validates and refines the computational models, while theoretical calculations provide a detailed interpretation of the experimental results that might otherwise be ambiguous.

The chemical reactivity of a molecule can be predicted using methods rooted in quantum mechanics and further developed through machine learning. nih.gov Quantum mechanical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov

Other important tools for predicting reactivity include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electrophilic sites (positive potential, susceptible to nucleophilic attack) and nucleophilic sites (negative potential, susceptible to electrophilic attack). nih.gov

Fukui Functions and Local Softness: These concepts from conceptual DFT help to pinpoint the most reactive atoms or regions within the molecule for specific types of reactions.

Machine Learning Models: By training algorithms on large datasets of known reactions, machine learning models can predict the outcomes of new reactions, including identifying sites of metabolism or potential covalent interactions with biological targets. nih.govnih.gov These models use descriptors derived from quantum mechanics and cheminformatics to make their predictions. nih.govchemrxiv.org Such approaches are vital for foreseeing a drug candidate's metabolic fate and potential for toxicity in vivo. nih.gov

Advanced Synthetic Applications and Building Block Utility of 4 Chloro 6 Ethylquinoline 3 Carbonitrile

Precursor in the Construction of Diverse Organic Frameworks

The reactivity of 4-Chloro-6-ethylquinoline-3-carbonitrile is dominated by the susceptibility of the C4-chloro group to nucleophilic aromatic substitution (SNAr). This feature allows for the facile introduction of a wide array of substituents, making it an ideal starting point for generating diverse molecular frameworks. The electron-withdrawing nature of the quinoline (B57606) nitrogen and the adjacent carbonitrile group activates the C4 position, enabling reactions with a variety of nucleophiles under relatively mild conditions. researchgate.netresearchgate.net

Key transformations include:

Amination: Reaction with primary and secondary amines readily displaces the chloro group to yield 4-aminoquinoline (B48711) derivatives. This is one of the most common modifications, used to build libraries of compounds for biological screening.

Thiolation: Sulfur nucleophiles, such as thiols and thiourea (B124793), can be employed to introduce sulfur-containing moieties. researchgate.netmdpi.com Thiolate anions are excellent nucleophiles and react efficiently to form 4-thioether-substituted quinolines. msu.edulibretexts.org

Azidation: The introduction of an azide (B81097) group via reaction with sodium azide provides a gateway to further functionalities. researchgate.netmdpi.com The resulting 4-azidoquinoline (B3382245) can be reduced to the corresponding amine or used in cycloaddition reactions.

Hydrazination: Treatment with hydrazine (B178648) hydrate (B1144303) replaces the chlorine with a hydrazino group, a key intermediate for the synthesis of fused pyrazolo[3,4-b]quinoline systems. mdpi.comrsc.org

The versatility of these nucleophilic substitution reactions is summarized in the table below, showcasing the power of this compound as a versatile precursor.

| Nucleophile | Reagent Example | Resulting Functional Group at C4 | Product Class |

| Amine | R₂NH | -NR₂ | 4-Aminoquinoline |

| Thiol | RSH | -SR | 4-(Alkyl/Aryl)thioquinoline |

| Azide Ion | NaN₃ | -N₃ | 4-Azidoquinoline |

| Hydrazine | N₂H₄·H₂O | -NHNH₂ | 4-Hydrazinoquinoline |

This interactive table is based on established reactivity patterns for 4-chloroquinolines. researchgate.netmdpi.com

Synthesis of Fused Heterocyclic Ring Systems (e.g., Pyrimidoquinolines, Thienoquinolines)

A significant application of this compound is its use in constructing polycyclic fused heterocyclic systems. The adjacent chloro and carbonitrile groups can participate in annulation reactions with binucleophiles, leading to the formation of new rings fused to the quinoline core.

Pyrimido[4,5-b]quinolines: The synthesis of pyrimido[4,5-b]quinolines, a class of compounds with recognized biological importance, can be achieved from chloroquinoline-3-carbonitriles. researchgate.net A common strategy involves the reaction with guanidine (B92328). In a base-catalyzed cyclization, guanidine hydrochloride reacts with the 4-chloroquinoline-3-carbonitrile (B109131) scaffold. The reaction proceeds through an initial nucleophilic attack by one of the amino groups of guanidine at the C4 position, displacing the chloride. This is followed by an intramolecular cyclization where the second amino group attacks the carbon of the nitrile, leading to the formation of the fused pyrimidine (B1678525) ring. This method provides a rapid and efficient route to 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net

Thieno[2,3-b]quinolines: The construction of the thieno[2,3-b]quinoline system from a 4-chloroquinoline-3-carbonitrile precursor is a more complex transformation that often proceeds through multi-step sequences. A prominent method for synthesizing substituted thiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. arkat-usa.orgorganic-chemistry.orgresearchgate.net

A plausible synthetic route to a thieno[2,3-b]quinoline derivative could involve:

Conversion of the 4-chloro group to a 4-thiol (sulfanyl) group via reaction with a sulfur nucleophile like thiourea. researchgate.netmdpi.com

Transformation of the resulting 4-mercaptoquinoline-3-carbonitrile. A subsequent reaction, analogous to the Gewald reaction, could then be envisioned. For instance, reaction of the 3-carbonitrile with an α-halo ketone would introduce a side chain at the C3-adjacent position, which could then cyclize onto the sulfur at C4 to form the fused thiophene (B33073) ring. researchgate.net More direct modern methods often involve metal-catalyzed cyclization reactions of appropriately substituted quinoline precursors. rsc.orgresearchgate.net

Exploration in Material Science Applications (e.g., Optoelectronic Properties)

Derivatives of quinoline are increasingly being investigated for their applications in material science, particularly in the field of optoelectronics. Their rigid, planar aromatic structure often imparts favorable photophysical properties, such as strong absorption and emission of light. While direct studies on this compound may be limited, the utility of closely related quinoline building blocks provides a strong indication of its potential.

Fluorinated quinoline derivatives, for example, serve as intermediates in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and as bidentate ligands for bioimaging and sensor applications. The reactive chloro substituent is key to these applications, as it allows for the covalent attachment of the quinoline core to other molecules or surfaces. The lone pair on the quinoline nitrogen can coordinate with metal centers to form dye complexes essential for the functioning of DSSCs.

The strategic functionalization of the this compound scaffold allows for the fine-tuning of its electronic properties. By introducing different electron-donating or electron-withdrawing groups at the C4 position through nucleophilic substitution, researchers can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing materials with specific light absorption and emission wavelengths, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemical sensors.

Development of Novel Chemical Scaffolds for Academic Investigation

Beyond specific applications, this compound is a valuable tool for fundamental academic research. Its utility as a building block facilitates the exploration of new chemical space and the development of novel molecular scaffolds. The presence of two distinct and orthogonally reactive sites—the C4-Cl bond for SNAr reactions and the C3-nitrile group for hydrolysis, reduction, or cycloaddition—allows for a high degree of synthetic flexibility. researchgate.net

Future Research Directions and Methodological Innovations for 4 Chloro 6 Ethylquinoline 3 Carbonitrile

Development of More Efficient and Sustainable Synthetic Methodologies

The classical methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, expensive starting materials, and generate significant waste. In line with the principles of green chemistry, a major future direction is the development of more sustainable and efficient synthetic routes to 4-Chloro-6-ethylquinoline-3-carbonitrile. Research will likely focus on one-pot multicomponent reactions, which improve atom economy by combining multiple synthetic steps without isolating intermediates. nih.gov Furthermore, the exploration of novel catalytic systems, such as metal nanoparticles, is expected to yield methods that proceed under milder conditions with higher yields and selectivity. frontiersin.org Another avenue involves leveraging alternative energy sources like microwave irradiation or mechanochemistry to reduce reaction times and energy consumption, moving away from traditional thermal heating.

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and designing novel chemical transformations. For this compound, future research will need to delve into the intricate details of its reactivity. The 4-chloro position is particularly susceptible to nucleophilic substitution, a cornerstone reaction for derivatization. mdpi.comresearchgate.net Future studies should employ advanced kinetic analysis and isotopic labeling to elucidate the precise mechanisms (e.g., SNAr, SN1, SN2) under various conditions. organic-chemistry.orgresearchgate.net Investigating the interplay between the electron-withdrawing cyano group and the chloro leaving group will provide critical insights into the compound's reactivity profile. This deeper mechanistic knowledge will enable chemists to predict and control reaction outcomes with greater precision, facilitating the synthesis of complex molecular architectures.

Advancements in Computational Models for Precise Prediction and Design

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, future advancements will rely heavily on sophisticated computational models. Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including molecular geometry, electronic structure, and reactivity descriptors like chemical hardness and electronegativity. nih.govrsc.org These predictions help in understanding the molecule's behavior and stability. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of newly designed derivatives with their potential biological activities, thereby guiding synthetic efforts toward more promising candidates. nih.govresearchgate.netmdpi.com By simulating reaction pathways and transition states, computational models can also aid in the elucidation of complex reaction mechanisms and help optimize conditions for higher yields and selectivity, reducing the need for extensive empirical experimentation.

Integration of High-Throughput Screening and Automated Synthesis Techniques

The discovery of new materials and bioactive agents can be significantly accelerated through automation. High-throughput screening (HTS) is a powerful technique for rapidly evaluating large libraries of compounds. google.ne Future research will involve the integration of HTS to screen derivatives of this compound for various biological activities, such as enzyme inhibition or antimicrobial effects. nih.gov

Methodological innovations, such as the use of microdroplet reactions combined with mass spectrometry, offer a platform for the high-throughput screening of reaction conditions to quickly identify optimal synthesis parameters. nih.gov Coupling these screening methods with automated synthesis platforms will enable the rapid generation and evaluation of extensive compound libraries, vastly accelerating the discovery pipeline for new functional molecules derived from the parent quinoline scaffold. youtube.com

Exploration of New Derivatization Pathways for Enhanced Functionality

The chemical structure of this compound offers multiple sites for modification, making it an ideal scaffold for creating diverse molecular libraries. The reactivity of the chloro group at the C4 position is a key feature, enabling a wide range of nucleophilic substitution reactions. dntb.gov.ua Future research will systematically explore the displacement of this chlorine atom with a vast array of nucleophiles to introduce new functional groups and build molecular complexity. mdpi.com The cyano group at the C3 position also serves as a versatile chemical handle for transformations into amides, carboxylic acids, or tetrazoles, further expanding the accessible chemical space. researchgate.net This strategic derivatization is crucial for tuning the molecule's physicochemical and biological properties. frontiersin.orgrsc.org

Table 1: Potential Derivatization Reactions for this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C4-Chlorine | Nucleophilic Substitution | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH), Azides (NaN3) | -NHR, -OR, -SR, -N3 |

| C4-Chlorine | Suzuki Coupling | Aryl/Vinyl Boronic Acids | -Aryl, -Vinyl |

| C3-Nitrile | Hydrolysis | H3O+ / Heat | -COOH (Carboxylic Acid) |

| C3-Nitrile | Reduction | LiAlH4 or H2/Catalyst | -CH2NH2 (Aminomethyl) |

| C3-Nitrile | Cycloaddition | Sodium Azide (B81097) (NaN3) | Tetrazole Ring |

Interdisciplinary Approaches in Quinoline Chemistry Research

The full potential of this compound and its derivatives will be realized through collaborative, interdisciplinary research. The synthesis of novel compounds by organic chemists is merely the first step. Evaluating the therapeutic potential of these molecules requires the expertise of medicinal chemists, pharmacologists, and biochemists to conduct in vitro and in vivo screening. nih.govresearchgate.net

Similarly, the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, necessitates partnerships with materials scientists and physicists. The integration of computational chemistry provides predictive power, while advancements in analytical chemistry are crucial for characterization and high-throughput screening. This synergistic approach, combining diverse scientific disciplines, is essential for translating fundamental chemical discoveries into practical applications.

Q & A

Basic: What are the common synthetic routes for preparing 4-Chloro-6-ethylquinoline-3-carbonitrile, and what experimental conditions are critical for optimizing yield?

Methodological Answer:

Synthesis typically involves cyclization or functionalization of precursor quinoline scaffolds. For example, similar compounds like 6-acetyl-4-oxochromene-3-carbonitrile are synthesized via base-mediated cyclization of 3-cyanochromone derivatives under reflux conditions . Key factors include:

- Reagent selection : Use of acetyl chloride or ethylating agents (e.g., ethyl iodide) to introduce substituents.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) and reflux (80–120°C) enhance reaction efficiency.

- Catalysis : Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) improve regioselectivity .

Table 1 : Comparison of Reaction Conditions for Quinoline Carbonitrile Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-cyanochromone | Acetyl chloride, pyridine, reflux | 65–75 | |

| Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline | Ethyl iodide, K₂CO₃, DMF, 80°C | 70–85 |

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic methods:

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., SHELXL for small-molecule refinement) .

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitrile C≡N at ~110–120 ppm in ¹³C NMR). IR confirms functional groups (C≡N stretch ~2200 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How can regioselectivity challenges during ethyl or chloro substitution in quinoline carbonitriles be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electronic effects : Electron-withdrawing groups (e.g., -CN) direct electrophilic substitution to electron-rich positions. For example, ethylation at the 6-position is favored due to resonance stabilization .

- Steric control : Bulky reagents or catalysts (e.g., Pd(PPh₃)₄) may shift substitution to less hindered sites.

- Reaction monitoring : Use TLC or HPLC to track by-product formation (e.g., 7-chloro vs. 6-ethyl isomers) .

Advanced: What crystallographic strategies resolve hydrogen-bonding ambiguities in this compound derivatives?

Methodological Answer:

Hydrogen-bonding networks are analyzed using:

- Graph-set analysis : Etter’s method categorizes patterns (e.g., R₂²(8) rings) to predict packing motifs .

- ORTEP visualization : Graphical User Interfaces (GUIs) like ORTEP-III illustrate thermal ellipsoids and intermolecular interactions .

- High-resolution data : Twinned or low-resolution datasets require SHELXE for robust phase refinement .

Advanced: What mechanistic insights explain the biological activity of this compound in antimicrobial studies?

Methodological Answer:

The nitrile and chloro groups enhance bioactivity via:

- Enzyme inhibition : The -CN group acts as a hydrogen-bond acceptor, targeting bacterial dihydrofolate reductase (DHFR).

- Membrane interaction : Hydrophobic ethyl and chloro groups improve lipid bilayer penetration, as seen in fluoroquinolone analogs .

- Structure-activity relationships (SAR) : Modifying the ethyl group to bulkier alkyl chains reduces activity, suggesting steric limits .

Advanced: How should researchers address contradictions in synthetic yields or by-product ratios reported for similar quinoline carbonitriles?

Methodological Answer:

Discrepancies arise from variable conditions; systematic approaches include:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal parameters.

- By-product analysis : Use LC-MS or GC-MS to characterize impurities (e.g., ethyl vs. methyl esters in esterification) .

- Reproducibility checks : Cross-validate with alternative methods (e.g., microwave-assisted synthesis for faster kinetics) .

Table 2 : Common By-Products and Mitigation Strategies

| By-Product | Cause | Mitigation |

|---|---|---|

| 7-Chloro isomer | Poor regiocontrol | Use directing groups (e.g., -OMe) |

| Dehalogenated derivatives | Harsh reducing conditions | Optimize catalyst (e.g., Pd/C vs. Raney Ni) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.